2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Ethenyl Intermediate: This step involves the reaction of 2-fluorobenzaldehyde with an appropriate reagent to form the 2-fluorophenyl ethenyl intermediate.
Formation of the Methylphenyl Intermediate: This step involves the reaction of 4-methylbenzaldehyde with an appropriate reagent to form the 4-methylphenyl intermediate.
Cyclization and Formation of the Dihydroquinazolinone Core: The final step involves the cyclization of the intermediates to form the dihydroquinazolinone core, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One
- 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One
Uniqueness
The uniqueness of 2-[(1E)-2-(2-Fluorophenyl)ethenyl]-3-(4-Methylphenyl)-3,4-Dihydroquinazolin-4-One lies in its specific chemical structure, which imparts distinct properties and potential applications. The presence of the fluorophenyl and methylphenyl groups, along with the dihydroquinazolinone core, contributes to its unique reactivity and biological activity.
Properties
Molecular Formula |
C23H17FN2O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(E)-2-(2-fluorophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H17FN2O/c1-16-10-13-18(14-11-16)26-22(15-12-17-6-2-4-8-20(17)24)25-21-9-5-3-7-19(21)23(26)27/h2-15H,1H3/b15-12+ |
InChI Key |
UEGVHSGSHZFLBJ-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4F |
Origin of Product |
United States |
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